molecular formula C15H15N3OS B413879 2-(3-PYRIDYL)-2,3,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE CAS No. 312697-74-8

2-(3-PYRIDYL)-2,3,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B413879
CAS No.: 312697-74-8
M. Wt: 285.4g/mol
InChI Key: QGNIRTPKSCJSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-pyridinyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a unique structure combining pyridine, benzothiophene, and pyrimidine rings, making it a valuable target for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-pyridinyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one typically involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds. One efficient method utilizes microwave irradiation in the presence of a catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in an aqueous medium . This method is not only efficient but also environmentally friendly, as the DBU-H₂O system can be recycled multiple times without loss of activity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and microwave-assisted synthesis can be scaled up for industrial applications. The use of recyclable catalysts and aqueous media aligns with sustainable industrial practices.

Chemical Reactions Analysis

Types of Reactions

2-(3-pyridinyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Mechanism of Action

The mechanism of action of 2-(3-pyridinyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes or receptors involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-pyridinyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one stands out due to its unique combination of pyridine, benzothiophene, and pyrimidine rings

Properties

CAS No.

312697-74-8

Molecular Formula

C15H15N3OS

Molecular Weight

285.4g/mol

IUPAC Name

2-pyridin-3-yl-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H15N3OS/c19-14-12-10-5-1-2-6-11(10)20-15(12)18-13(17-14)9-4-3-7-16-8-9/h3-4,7-8,13,18H,1-2,5-6H2,(H,17,19)

InChI Key

QGNIRTPKSCJSJT-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)NC(NC3=O)C4=CN=CC=C4

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(NC3=O)C4=CN=CC=C4

Origin of Product

United States

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